molecular formula C15H10F2O B14870326 3-(3-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(3-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14870326
M. Wt: 244.23 g/mol
InChI Key: QAOGPZYAKOBUEO-UHFFFAOYSA-N
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Description

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their reactivity and biological properties. This compound, with its fluorinated phenyl groups, exhibits unique chemical and biological properties that make it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives with different functional groups.

Scientific Research Applications

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is known to interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. For example, it can inhibit enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which can influence its electronic properties and reactivity. The presence of fluorine atoms can enhance its stability and biological activity compared to non-fluorinated chalcones.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGPZYAKOBUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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